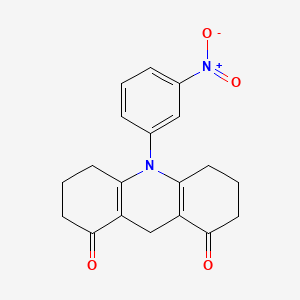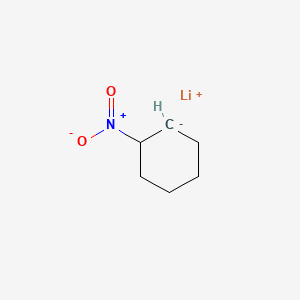
lithium;nitrocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;nitrocyclohexane is a compound that combines the properties of lithium and nitrocyclohexane. Nitrocyclohexane is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid that can appear pale yellow when degraded . Lithium, on the other hand, is a highly reactive alkali metal known for its applications in batteries and psychiatric medication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitrocyclohexane is typically prepared by the reaction of nitrogen dioxide with cyclohexane. Cyclohexane is a convenient substrate because all twelve C-H bonds are equivalent, so mononitration does not give isomers . The reaction is carried out at high temperatures (250–400 °C) and proceeds by free radical chain reactions involving C-H bond homolysis or cleavage of the C-C skeleton .
Industrial Production Methods: In industrial settings, nitrocyclohexane can be produced through catalytic hydrogenation. This method involves the use of catalysts and specific reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: Nitrocyclohexane can be oxidized to form cyclohexanone oxime, cyclohexanone, and cyclohexanol.
Reduction: Catalytic hydrogenation of nitrocyclohexane can produce cyclohexylamine and dicyclohexylamine.
Substitution: Nitrocyclohexane can participate in substitution reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and nitrogen dioxide.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Major Products:
- Cyclohexanone oxime
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
- Dicyclohexylamine
Aplicaciones Científicas De Investigación
Nitrocyclohexane has several scientific research applications:
- Chemistry: It is used as a starting material for the synthesis of ε-caprolactam, a precursor of nylon-6 .
- Biology: Nitrocyclohexane derivatives are studied for their potential biological activities.
- Medicine: Research is ongoing to explore the medicinal properties of nitrocyclohexane derivatives.
- Industry: Nitrocyclohexane is used in the production of various value-added chemicals through catalytic hydrogenation .
Mecanismo De Acción
The mechanism of action of nitrocyclohexane involves its ability to undergo various chemical transformations. For example, in catalytic hydrogenation, nitrocyclohexane is converted into cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine. These reactions are facilitated by catalysts that lower the activation energy and increase the reaction rate .
Comparación Con Compuestos Similares
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
- Dicyclohexylamine
Uniqueness: Nitrocyclohexane is unique due to its ability to undergo selective hydrogenation to produce a variety of valuable chemicals. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
189633-21-4 |
|---|---|
Fórmula molecular |
C6H10LiNO2 |
Peso molecular |
135.1 g/mol |
Nombre IUPAC |
lithium;nitrocyclohexane |
InChI |
InChI=1S/C6H10NO2.Li/c8-7(9)6-4-2-1-3-5-6;/h4,6H,1-3,5H2;/q-1;+1 |
Clave InChI |
FMWUIPXGEJPQAI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CCC([CH-]C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


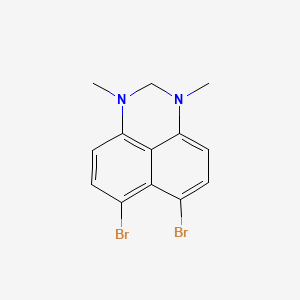

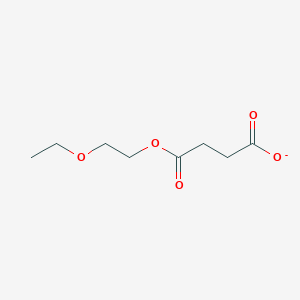

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

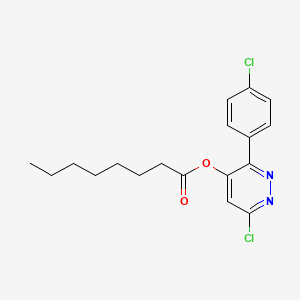
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
